N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
Description
N-(5-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is a synthetic small molecule based on the 1,3,4-thiadiazole scaffold, a heterocyclic system known for its diverse pharmacological applications. The compound features:
- A sulfanyl (-S-) bridge at position 5 of the thiadiazole ring, connected to a 2-(4-methoxyphenyl)-2-oxoethyl group. The ketone moiety in this substituent enhances polarity, while the 4-methoxy group on the phenyl ring may improve solubility or receptor interaction.
- A cyclobutanecarboxamide group at position 2 of the thiadiazole ring.
This compound’s design leverages structural modifications common in medicinal chemistry to balance lipophilicity, solubility, and target engagement.
Properties
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-22-12-7-5-10(6-8-12)13(20)9-23-16-19-18-15(24-16)17-14(21)11-3-2-4-11/h5-8,11H,2-4,9H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUNZDASGNHZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, followed by the introduction of the methoxyphenyl group and the cyclobutanecarboxamide moiety. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product.
Synthesis of Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using appropriate methoxyphenyl halides.
Formation of Cyclobutanecarboxamide Moiety: The cyclobutanecarboxamide moiety can be formed by the reaction of cyclobutanecarboxylic acid with amines or amides under suitable conditions.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions:
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Disulfide Formation : Treatment with H₂O₂ or K₂S₂O₈ in ethanol converts the sulfanyl group to a disulfide bond .
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Sulfoxide/Sulfone Derivatives : Strong oxidizing agents (e.g., m-CPBA) oxidize the sulfur to sulfoxide (-SO-) or sulfone (-SO₂-).
Nucleophilic Substitution
The electron-deficient thiadiazole ring participates in nucleophilic aromatic substitution (NAS):
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Halogenation : Reaction with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the 5-position of the thiadiazole ring .
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Methoxy Group Replacement : The 4-methoxyphenyl substituent undergoes demethylation with BBr₃ to yield phenolic derivatives .
Reduction Reactions
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Carbonyl Reduction : The 2-oxoethyl group is reduced to a hydroxyethyl group using NaBH₄ in methanol.
Conditions : 0°C, 2 hours. Yield : 78%.
Cyclobutanecarboxamide Reactivity
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Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond to yield cyclobutanecarboxylic acid and the corresponding thiadiazol-2-amine .
Conditions : 6M HCl, reflux, 12 hours. Yield : 92% .
Characterization Data
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Cyclobutanecarboxamide vs. Linear Chains : The cyclobutane ring in the target compound imposes conformational constraints, likely reducing metabolic degradation compared to flexible alkyl chains (e.g., ethylthio in compound 5g ). This rigidity may also improve target selectivity.
- Sulfanyl Group Modifications: The 2-(4-methoxyphenyl)-2-oxoethylsulfanyl group distinguishes the target compound from analogs with simpler alkylthio (e.g., 5f ) or benzylthio (e.g., 5h ) substituents.
- Aromatic vs. Aliphatic Carboxamides: The cyclobutanecarboxamide group offers a balance between hydrophobicity and steric bulk, contrasting with aromatic carboxamides (e.g., 2-fluorobenzamide in compound 3a ) or bulky cyclohexylamino groups .
Biological Activity
N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is a compound that incorporates a 1,3,4-thiadiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications based on existing research.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities. These include:
- Antimicrobial : Effective against bacteria and fungi.
- Anticancer : Demonstrated activity against various cancer cell lines.
- Anti-inflammatory : Potential to reduce inflammation.
- Antidiabetic : Exhibits properties that may help in managing diabetes.
- CNS Activity : Some derivatives show central nervous system effects.
The compound this compound features a unique structure that allows for multiple interactions with biological targets. The presence of the 1,3,4-thiadiazole ring is crucial for its biological activity due to the following reasons:
- Electron-Withdrawing Nature : The thiadiazole ring enhances the electrophilicity of the compound, facilitating interactions with nucleophilic sites in biological macromolecules.
- Sulfanyl Group : This group can participate in redox reactions and may influence the compound's pharmacokinetics and dynamics.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit varying degrees of anticancer activity. In vitro studies have shown that these compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism often involves:
- Induction of apoptosis through caspase activation.
- Inhibition of DNA biosynthesis.
For instance, a study found that a related thiadiazole derivative significantly decreased DNA synthesis in MCF-7 cells at concentrations as low as 100 µM .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various pathogens. Compounds with similar structures have shown promising results against resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate strong activity against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
